molecular formula C10H16N2O3 B3106870 Tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate CAS No. 1609123-53-6

Tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B3106870
CAS RN: 1609123-53-6
M. Wt: 212.25 g/mol
InChI Key: UNVNZVOSYRUJTH-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “tert-Butyl (2S,4S)-4-Hydroxy-2-(Thiazolidine-3-Carbonyl)Pyrrolidine-1-Carboxylate”, include a molecular weight of 302.39, a density of 1.3±0.1 g/cm3, a boiling point of 491.5±45.0 °C at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry Applications : The compound has been used in the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are significant in medicinal chemistry for applications like dipeptidyl peptidase IV inhibitors. These derivatives have been synthesized using stereospecific double fluorination (Singh & Umemoto, 2011).

Hydrogenation of Chiral Carboxylates : The compound has been used in the preparation and hydrogenation of new tert-butyl (Z)- and (E)-((S)-4-hydroxy-tetrafuranylidene)carboxylates. These compounds yield diastereomers of (4-hydroxy-tetrahydrofuranyl)acetates, which are significant in chiral synthesis and stereochemistry (Scheffler et al., 2002).

Dynamic Kinetic Resolution in Organic Synthesis : This compound plays a role in dynamic kinetic resolution, a technique used in organic synthesis for creating chiral molecules. It has been used as a chiral auxiliary in stereoselective alkylation and in the synthesis of α-alkyl succinic acid and β-amino acid derivatives, key building blocks in various biologically active compounds (Kubo et al., 1997).

Catalytic and Enzymatic Reactions : The compound has been utilized in catalytic and enzymatic reactions, such as enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine. This process is significant in the synthesis of enantiomerically pure compounds, a crucial aspect of pharmaceutical chemistry (Faigl et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate”, indicates that it is harmful if swallowed and may cause an allergic skin reaction. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNZVOSYRUJTH-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.